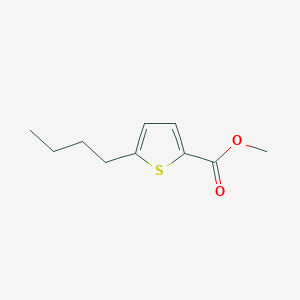

Methyl 5-butylthiophene-2-carboxylate

Description

Methyl 5-butylthiophene-2-carboxylate is a thiophene-derived ester featuring a butyl substituent at the 5-position and a methyl ester group at the 2-position of the heteroaromatic ring. This compound is structurally significant in organic synthesis, particularly in materials science and pharmaceuticals, due to the electron-rich thiophene core and the tunable ester moiety.

Properties

IUPAC Name |

methyl 5-butylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-3-4-5-8-6-7-9(13-8)10(11)12-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOPGUHWDGEKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(S1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-butylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-butylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the esterification of the carboxylic acid group .

Industrial Production Methods: In industrial settings, the production of methyl 5-butylthiophene-2-carboxylate often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-butylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Lithium aluminum hydride, typically in anhydrous ether.

Substitution: Various electrophiles, often in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted thiophenes with various functional groups.

Scientific Research Applications

Organic Synthesis

Methyl 5-butylthiophene-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in several chemical transformations, such as:

- Esterification Reactions: It can react with alcohols to form esters, which are valuable in the production of fragrances and flavors.

- Cross-Coupling Reactions: The compound can be utilized in Suzuki or Heck reactions to create biaryl compounds, important in pharmaceuticals and agrochemicals.

Biological Applications

The biological activity of methyl 5-butylthiophene-2-carboxylate has been explored in various studies, focusing on its potential therapeutic effects:

- Anticancer Activity: Research indicates that compounds with thiophene structures can exhibit cytotoxic effects against cancer cell lines. Methyl 5-butylthiophene-2-carboxylate may induce apoptosis or other forms of cell death, which are vital for developing new cancer therapies.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of methyl 5-butylthiophene-2-carboxylate on U251 glioblastoma cells. The results demonstrated that the compound exhibited significant growth inhibition, with a half-maximal inhibitory concentration (IC50) of approximately 15 μM.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Methyl 5-butylthiophene-2-carboxylate | 15 | Induction of apoptosis |

| Control (DMSO) | >100 | No effect |

Material Science

The compound's properties also make it suitable for applications in material science:

- Conductive Polymers: Methyl 5-butylthiophene-2-carboxylate can be incorporated into polymer matrices to enhance electrical conductivity, which is beneficial for electronic applications.

- Sensors: Its thiophene structure allows it to be used in sensor technologies for detecting environmental pollutants or biological markers.

Agricultural Chemistry

In agricultural chemistry, derivatives of thiophene compounds are often explored for their potential as herbicides or fungicides. Methyl 5-butylthiophene-2-carboxylate may serve as a lead compound for developing new agrochemicals due to its ability to interact with plant biological systems.

Mechanism of Action

The mechanism of action of methyl 5-butylthiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 5-butylthiophene-2-carboxylate

- Structure : Differs only in the ester alkyl group (ethyl vs. methyl).

- Molecular Formula : C₁₁H₁₆O₂S vs. C₁₀H₁₄O₂S for the methyl analog .

- Molar Mass : 212.31 g/mol (ethyl) vs. ~198.28 g/mol (methyl) .

- Impact : Ethyl esters generally exhibit higher hydrophobicity and slightly lower solubility in polar solvents compared to methyl esters.

Methyl 5-(2-bromoacetyl)thiophene-2-carboxylate

- Structure : Features a bromoacetyl substituent at the 5-position instead of butyl.

- Key Differences :

- Applications : Likely used as an intermediate in cross-coupling reactions.

Methyl 5-aminobenzo[b]thiophene-2-carboxylate

- Structure: Incorporates a fused benzene ring (benzo[b]thiophene) and an amino group at the 5-position.

- Key Differences: Enhanced aromaticity and planarity due to the fused ring system . Amino group (-NH₂) acts as an electron donor, increasing reactivity in electrophilic substitutions .

- Molecular Weight : 207.25 g/mol , lower than Methyl 5-butylthiophene-2-carboxylate due to the absence of a butyl chain.

Methyl 5-chloro-3-chlorosuphonylthiophene-2-carboxylate

- Structure : Contains chlorine and chlorosulfonyl groups at positions 5 and 3.

- Key Differences: Chlorosulfonyl (-SO₂Cl) groups confer strong electrophilic character, making the compound reactive in sulfonamide synthesis .

Physical and Chemical Properties

Table 1: Comparative Properties of Thiophene Carboxylate Derivatives

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Methyl 5-butylthiophene-2-carboxylate | C₁₀H₁₄O₂S | ~198.28 | Butyl, methyl ester | Moderate hydrophobicity, stable ester |

| Ethyl 5-butylthiophene-2-carboxylate | C₁₁H₁₆O₂S | 212.31 | Butyl, ethyl ester | Higher boiling point, lower solubility |

| Methyl 5-(2-bromoacetyl)-thiophene-2-carboxylate | C₈H₇BrO₃S | 263.11 | Bromoacetyl | Reactive in cross-coupling reactions |

| Methyl 5-aminobenzo[b]thiophene-2-carboxylate | C₁₀H₉NO₂S | 207.25 | Amino, fused benzene | Enhanced planarity, UV activity |

Biological Activity

Methyl 5-butylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on available literature.

Chemical Structure and Properties

Methyl 5-butylthiophene-2-carboxylate is a derivative of thiophene, characterized by a five-membered aromatic ring containing sulfur. The presence of a butyl group and an ester functional group significantly influences its chemical behavior and biological interactions.

Synthesis

The synthesis of methyl 5-butylthiophene-2-carboxylate can be achieved through various methods, including:

- Esterification Reactions : Utilizing butanoic acid and thiophene derivatives.

- Grignard Reactions : Involving butyl magnesium halides with thiophene carboxylic acids.

These methods highlight the versatility in producing this compound for further biological evaluation.

The mechanism by which thiophene derivatives exert their biological effects often involves:

- Induction of Apoptosis : Compounds can trigger programmed cell death through various pathways.

- Inhibition of Cell Proliferation : By interfering with cellular processes, these compounds can halt the growth of cancer cells.

- Microtubule Disruption : Some derivatives have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and subsequent cell death .

Case Studies

While specific case studies on methyl 5-butylthiophene-2-carboxylate are scarce, research on related compounds provides insights:

- Study on Indolyl-Pyridinyl-Propenones : This study identified compounds that induce methuosis (a form of non-apoptotic cell death) and highlighted the importance of chemical substitutions in altering biological profiles .

- Anti-Proliferative Activity : Research into alkyl-substituted thiophenes has shown significant anti-proliferative activity against various cancer cell lines, suggesting that methyl 5-butylthiophene-2-carboxylate may share similar properties .

Comparative Analysis

To better understand the potential of methyl 5-butylthiophene-2-carboxylate, a comparison with other thiophene derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-5-butylthiophene-2-carboxylate | Contains an amino group at position 3 | Exhibits different biological activities due to amino substitution |

| Suprofen | Nonsteroidal anti-inflammatory drug | Similar thiophene core but lacks the tert-butyl group |

| Articaine | Dental anesthetic | Contains a trisubstituted thiophene structure |

This table illustrates how structural variations can lead to diverse biological activities among thiophene derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.